Pyridine-3,5-diol

概要

説明

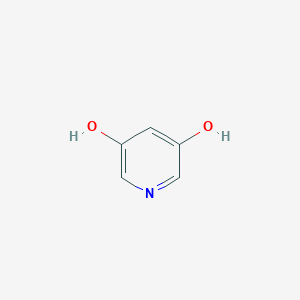

Pyridine-3,5-diol, also known as 3,5-dihydroxypyridine, is an organic compound with the molecular formula C5H5NO2. It is a white crystalline solid that is soluble in water and alcohols but has low solubility in non-polar solvents. This compound is characterized by the presence of two hydroxyl groups attached to the pyridine ring at the 3 and 5 positions, making it a dihydroxylated derivative of pyridine .

準備方法

Synthetic Routes and Reaction Conditions: Pyridine-3,5-diol can be synthesized through various methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 3,5-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the hydroxylation of pyridine using whole cells of Burkholderia sp. MAK1, which can regioselectively introduce hydroxyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves multi-step chemical synthesis. One method includes the high-temperature oxidation of nitrobenzene or resorcinol to obtain 3,5-dihydroxypyridine, which is then converted to this compound through further chemical reactions .

化学反応の分析

Oxidation Reactions

Pyridine-3,5-diol undergoes oxidation to form pyridine-3,5-dione under controlled conditions. This reaction is facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The dione product is stabilized by resonance within the aromatic system .

Example Reaction: Key Data:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C | Pyridine-3,5-dione | 85–90% |

Reduction Reactions

Reduction of this compound typically targets the hydroxyl groups, yielding pyridine-3,5-dihydroxyamine. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents under anhydrous conditions .

Example Reaction: Key Data:

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C | Pyridine-3,5-dihydroxyamine | 70–75% |

Substitution Reactions

The hydroxyl groups in this compound participate in nucleophilic substitution reactions. For example, halogenation with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms, forming 3,5-dichloropyridine .

Example Reaction: Key Data:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | Reflux, 110°C | 3,5-Dichloropyridine | 80–85% |

Coupling Reactions

This compound reacts with quinones under basic conditions to form complex heterocyclic systems. A notable example is its reaction with 4-chloro-3,6-quinone (4-Cl-3,6-Q) in acetonitrile using cesium carbonate (Cs₂CO₃) as a base, yielding a coupled product through nucleophilic aromatic substitution .

Example Reaction: Key Data:

| Substrate | Base | Solvent | Product Purity | Reference |

|---|---|---|---|---|

| 4-Cl-3,6-Q | Cs₂CO₃ | Acetonitrile | >95% |

Comparative Reactivity of Pyridine Diols

The table below contrasts this compound with structurally similar compounds:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| This compound | High solubility, dual hydroxyl reactivity | Symmetric hydroxyl groups enhance resonance |

| Pyridine-2,5-diol | Preferential oxidation at C2 | Asymmetric substitution limits stability |

| Pyridine-3,4-diol | Prone to dimerization | Adjacent hydroxyls increase acidity |

科学的研究の応用

Chemical Applications

Building Block for Synthesis

Pyridine-3,5-diol serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules and as a ligand in coordination chemistry. Its functional groups allow for various chemical modifications, making it versatile in synthetic pathways.

Oxyfunctionalization of Pyridine Derivatives

Recent studies have demonstrated the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-ol into its 5-hydroxy derivatives efficiently. This biocatalytic process highlights the potential for sustainable synthesis methods involving pyridine derivatives .

Biological Applications

Pharmaceutical Intermediates

this compound is investigated as an intermediate in the synthesis of biologically active compounds. Its derivatives are being explored for therapeutic properties such as antioxidant and antimicrobial activities. For instance, research indicates that certain derivatives exhibit inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer progression.

Microbial Metabolism

Studies on microbial metabolism reveal that this compound can be metabolized by specific bacterial strains. For example, Agrobacterium sp. has shown the ability to degrade related compounds like 3-hydroxypyridine, suggesting that this compound may also interact with cellular processes and contribute to bioremediation efforts .

Medical Applications

Therapeutic Potential

Research indicates that this compound derivatives could have significant therapeutic potential due to their biological activities. They may act as antioxidants or possess antimicrobial properties, which could be beneficial in treating various diseases. For example, a derivative with a C2-substituted tetradecyloxy chain has shown promise in inhibiting gelatinases and modulating the EGF signaling pathway associated with cancer.

Case Study: Antimicrobial Activity

A derivative of this compound was tested against Streptococcus gordonii, a pathogen associated with dental plaque formation. Computational molecular docking studies suggested that this derivative could inhibit SspB, a virulence factor that facilitates bacterial adhesion. This finding opens avenues for developing new oral health strategies.

Industrial Applications

Production of Dyes and Solvents

In industrial settings, this compound is used in the production of dyes and as an industrial solvent. Its chemical properties make it suitable for creating various chemical intermediates essential for manufacturing processes.

Data Tables

作用機序

The mechanism of action of pyridine-3,5-diol involves its ability to form hydrogen bonds and coordinate with metal ions. The hydroxyl groups on the pyridine ring can participate in hydrogen bonding with amino acids in proteins, enhancing the stability and activity of the compound. Additionally, the nitrogen atom in the pyridine ring can coordinate with metal ions, facilitating various catalytic and redox reactions .

類似化合物との比較

Pyridine-2,4-diol: Similar to pyridine-3,5-diol but with hydroxyl groups at the 2 and 4 positions.

Pyridine-2,6-diol: Hydroxyl groups at the 2 and 6 positions.

Pyridine-3,4-diol: Hydroxyl groups at the 3 and 4 positions.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. The positioning of the hydroxyl groups allows for unique hydrogen bonding and coordination chemistry, making it valuable in various applications .

生物活性

Pyridine-3,5-diol, a derivative of pyridine, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antioxidant, anti-inflammatory, antibacterial, and antifungal effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups located at the 3 and 5 positions on the pyridine ring. This structural feature is crucial for its biological activity, as it facilitates interactions with various biomolecules.

Target Interactions : this compound interacts with multiple enzymes and receptors in biological systems. The hydroxyl groups enhance its electrophilic properties, allowing it to participate in various biochemical reactions.

Biochemical Pathways : The compound may play a role in the degradation pathways of pyridine derivatives. For instance, it has been suggested that related compounds can influence metabolic pathways involving enzymes like dioxygenases .

Antioxidant Activity

This compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is attributed to its ability to donate electrons due to the presence of hydroxyl groups.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

Antibacterial and Antifungal Properties

Pyridine derivatives have shown promising antibacterial and antifungal activities. For example, studies have demonstrated that derivatives of this compound exhibit inhibitory effects against various pathogenic bacteria and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 56 μg/mL |

| This compound | Escherichia coli | 55 μg/mL |

| This compound | Candida albicans | 50 μg/mL |

Anticancer Potential

Recent studies suggest that this compound may inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth. For instance, compounds derived from this compound have been shown to affect the Epidermal Growth Factor (EGF) signaling pathway and inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridine derivatives against E. coli and S. aureus. The results indicated that modifications at the C2 position significantly enhanced antibacterial activity .

- Cell-Based Assays : In vitro experiments utilizing cell lines treated with this compound derivatives demonstrated reduced viability in cancer cells compared to controls. This suggests potential for therapeutic applications in oncology.

Pharmacokinetics

This compound is characterized by high solubility in aqueous solutions, indicating favorable pharmacokinetic properties such as bioavailability. Its metabolic pathways are still under investigation but appear to involve oxidation processes mediated by specific enzymes .

特性

IUPAC Name |

pyridine-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-5(8)3-6-2-4/h1-3,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNXVCDIWGFMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188911 | |

| Record name | Pyridine-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3543-02-0 | |

| Record name | 3,5-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine-3,5-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH4N289BYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: One interesting synthetic route for 3,5-Dihydroxypyridine starts with a carbohydrate like D-galactose. [, ] Instead of forming the expected azasugar, the reaction undergoes an unusual three-step sequence:

A: Research indicates that 3,5-Dihydroxypyridine derivatives, particularly those with modifications at the C2 position, show promise in addressing conditions involving Matrix Metalloproteinases (MMPs) and the Epidermal Growth Factor (EGF) pathway. [] For example, a derivative with a C2-substituted tetradecyloxy chain (TD-2) exhibited the following effects:

- Inhibition of Gelatinases: TD-2 inhibited the activity and reduced the RNA expression of gelatinases, suggesting potential applications in managing diseases associated with aberrant MMP activity, such as cancer. []

- EGF Pathway Modulation: TD-2 also demonstrated inhibitory effects on Akt, a key component of the EGF signaling cascade, which is often dysregulated in cancer cells. [] This suggests potential for targeting oncogenic signaling.

A: Computational molecular docking studies suggest that a derivative of 3,5-Dihydroxypyridine, specifically 2-(3,4-dihydroxyphenyl)8a H-pyrano[2,3-c]pyridine-3,5-diol, might interact with SspB, a virulence factor of the oral pathogen Streptococcus gordonii. [] Inhibition of SspB could potentially disrupt bacterial adhesion and biofilm formation, leading to new strategies for managing dental plaque and associated oral diseases. []

ANone: Researchers are utilizing a variety of techniques to understand the properties and potential of 3,5-Dihydroxypyridine and its analogs. Some of these include:

- In silico Molecular Docking: This computational approach is used to predict the binding interactions of 3,5-Dihydroxypyridine derivatives with target proteins, such as SspB. []

- Cell-Based Assays: The effects of 3,5-Dihydroxypyridine derivatives on cell viability, gene expression (e.g., MMPs), and signaling pathways (e.g., EGF pathway) can be investigated using cell culture models. []

- Physicochemical Studies: Techniques like alkaline fusion and analysis of the resulting products are used to characterize the properties of 3,5-Dihydroxypyridine and its derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。